molecular formula C17H13N5O3S B11102723 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-benzoxazol-2(3H)-one

3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-benzoxazol-2(3H)-one

Cat. No.: B11102723
M. Wt: 367.4 g/mol
InChI Key: YYHCNVPBSXLYLB-UHFFFAOYSA-N
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Description

3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole core substituted with a tetrazole moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Final Coupling: The final step involves coupling the benzoxazole core with the tetrazole moiety using a suitable linker, such as a sulfanylacetyl group, under basic or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Sensors: Its unique electronic properties make it suitable for use in sensor technology, particularly for detecting specific ions or molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to active sites of enzymes. The benzoxazole core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

    Tetrazole Derivatives: Compounds featuring the tetrazole ring with various substituents.

Uniqueness

    Structural Complexity: The combination of a benzoxazole core with a tetrazole moiety and a phenyl group makes this compound structurally unique.

Properties

Molecular Formula

C17H13N5O3S

Molecular Weight

367.4 g/mol

IUPAC Name

3-methyl-6-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C17H13N5O3S/c1-21-13-8-7-11(9-15(13)25-17(21)24)14(23)10-26-16-18-19-20-22(16)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

YYHCNVPBSXLYLB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4)OC1=O

Origin of Product

United States

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